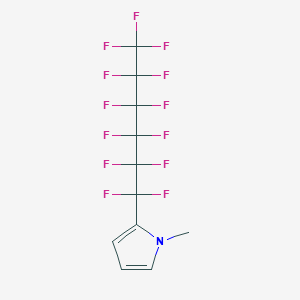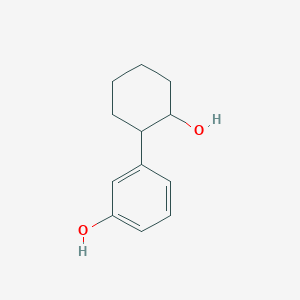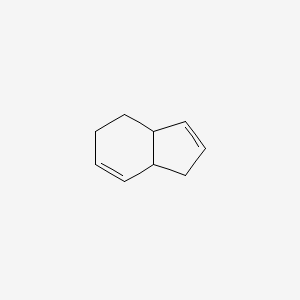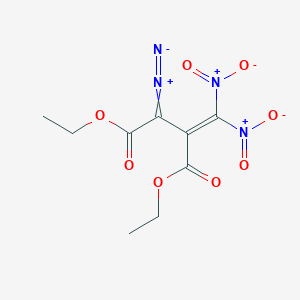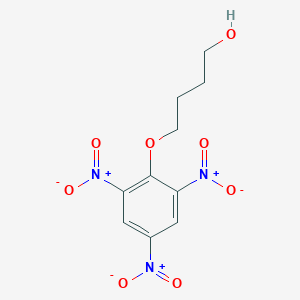
4-(2,4,6-Trinitrophenoxy)butan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4,6-Trinitrophenoxy)butan-1-OL is an organic compound that belongs to the class of alcohols It features a butanol backbone with a 2,4,6-trinitrophenoxy group attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trinitrophenoxy)butan-1-OL typically involves the nitration of phenol to form 2,4,6-trinitrophenol (picric acid), followed by the etherification of the trinitrophenol with 4-bromobutan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4,6-Trinitrophenoxy)butan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic medium can be used.
Substitution: Nucleophiles like sodium alkoxides (RO-Na+) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,4,6-Trinitrophenoxy)butanal or 4-(2,4,6-Trinitrophenoxy)butanoic acid.
Reduction: Formation of 4-(2,4,6-Triaminophenoxy)butan-1-OL.
Substitution: Formation of various ether derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2,4,6-Trinitrophenoxy)butan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized materials and chemicals, including explosives and dyes.
Wirkmechanismus
The mechanism of action of 4-(2,4,6-Trinitrophenoxy)butan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The hydroxyl group can form hydrogen bonds with target proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Shares the trinitrophenoxy group but lacks the butanol backbone.
4-Nitrophenol: Contains a single nitro group and a phenol moiety.
Butan-1-ol: A simple alcohol with a butanol backbone but no nitro groups.
Uniqueness
4-(2,4,6-Trinitrophenoxy)butan-1-OL is unique due to the combination of its trinitrophenoxy group and butanol backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and potential for forming hydrogen bonds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63018-29-1 |
|---|---|
Molekularformel |
C10H11N3O8 |
Molekulargewicht |
301.21 g/mol |
IUPAC-Name |
4-(2,4,6-trinitrophenoxy)butan-1-ol |
InChI |
InChI=1S/C10H11N3O8/c14-3-1-2-4-21-10-8(12(17)18)5-7(11(15)16)6-9(10)13(19)20/h5-6,14H,1-4H2 |
InChI-Schlüssel |
NRZBGBMKRWJIPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OCCCCO)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)

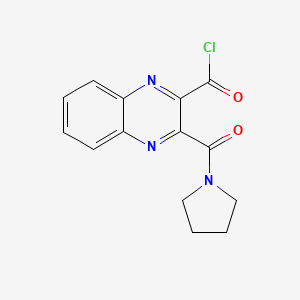
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)

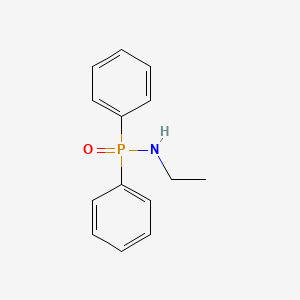

![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
